1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5/c24-20-8-6-19(7-9-20)21-16-22-23(25-10-11-29(22)26-21)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJNOGGXCGVNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperazine and benzyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and piperazine. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic ring, where nucleophiles replace the chlorine atom.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazine/Pyrimidine Cores
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from pyrazolo[1,5-a]pyrimidine derivatives, which are widely studied for antimalarial, anti-arthritic, and kinase-inhibitory activities. Key comparisons include:
Key Observations :
- Core Flexibility : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 12b) exhibit potent anti-arthritic activity, while pyrazolo[1,5-a]pyrazine cores (target compound) are less explored but may offer distinct electronic properties for kinase targeting .
- Substituent Effects : The 4-chlorophenyl group consistently enhances bioactivity across analogues, likely through hydrophobic interactions with target receptors .
Piperazine Derivatives
Piperazine is a critical pharmacophore for CNS and antimicrobial agents. Comparisons with benzylpiperazine analogues include:
Key Observations :
- Benzyl vs. Aryl Substitutions : Benzylpiperazine in the target compound improves solubility compared to aryl-substituted piperazines like 4-CPP, which are more rigid and less bioavailable .
- Linker Importance : Piperazine as a linker (e.g., in antimalarial hybrid d6) enhances membrane permeability, suggesting similar advantages for the target compound .
Biological Activity
1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure combines a piperazine core with a pyrazolo[1,5-a]pyrazine moiety, which is known for various pharmacological effects.
Chemical Structure
The compound can be represented as follows:
Where , , , and denote the number of respective atoms in the molecule. The specific interactions of this compound are influenced by the presence of the chlorophenyl and pyrazolo groups.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that derivatives of piperazine, including this compound, may exert their effects through:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit enzymes involved in cancer progression.
- Induction of Apoptosis : They can trigger programmed cell death in cancer cells, which is critical for therapeutic efficacy.
- Modulation of Receptor Activity : Piperazine derivatives have been identified as antagonists to dopamine receptors, which may influence neuropharmacological pathways.
Anticancer Activity
A study on piperazine derivatives revealed significant cytotoxic effects against various cancer cell lines including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The compound exhibited:
- Inhibition Rates : The cytotoxicity was measured using IC50 values across different cell lines, demonstrating potent antiproliferative effects.
Mechanistic Insights
The mechanism by which these compounds induce cytotoxicity involves:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, essential for mitosis.
- Cell Cycle Arrest : Inhibition of cell cycle progression has been documented, particularly at the G2/M phase.
Pharmacokinetics
Research into the pharmacokinetics of similar piperazine derivatives suggests that they possess favorable absorption characteristics and bioavailability profiles. This enhances their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core via condensation of aminopyrazoles with dielectrophilic reagents. Subsequent steps include introducing the 4-chlorophenyl group and coupling the piperazine-benzyl moiety. Optimization involves reflux conditions, solvent selection (e.g., ethanol or toluene), and purification via column chromatography or recrystallization .
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR; H and C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Infrared (IR) spectroscopy can identify functional groups like amides or aromatic C-H stretches .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodology : Screen for cytotoxicity using cell lines (e.g., MTT assay), antimicrobial activity via broth microdilution, and receptor-binding affinity (e.g., kinase inhibition assays). Focus on targets associated with pyrazolo[1,5-a]pyrazines, such as anticancer (apoptosis induction) or anti-inflammatory (COX-2 inhibition) pathways .
Advanced Research Questions
Q. How can synthetic yields be improved for the pyrazolo[1,5-a]pyrazine core under varying catalytic conditions?
- Methodology : Compare palladium-catalyzed carbonylation (high-pressure CO) with transition-metal-free approaches. Optimize parameters like catalyst loading (e.g., Pd(PPh)), temperature (80–120°C), and solvent polarity. Monitor intermediates via LC-MS to identify bottlenecks .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperazine derivatives?
- Methodology : Conduct comparative molecular field analysis (CoMFA) or DFT calculations to map electronic and steric effects. For example, substituents on the benzyl group (e.g., electron-withdrawing Cl vs. electron-donating OCH) may alter receptor binding. Validate hypotheses via systematic synthesis of analogs and in vitro testing .
Q. How do structural modifications impact toxicity profiles?
- Methodology : Introduce substituents (e.g., methyl, fluoro) to the piperazine ring or benzyl group and assess acute toxicity in rodent models (LD) and genotoxicity (Ames test). For instance, β-cyclodextrin inclusion complexes may reduce toxicity but require activity trade-off analysis .
Q. What computational tools predict binding modes with biological targets?
- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with receptors like DPP-4 or VEGFR2. Pair with MD simulations (GROMACS) to assess stability. Validate predictions via SPR (surface plasmon resonance) for binding kinetics .
Data Analysis & Contradiction Management
Q. How to address discrepancies in reported biological activities across studies?
- Methodology : Standardize assay protocols (e.g., cell line selection, incubation time) and validate purity (>95% by HPLC). Cross-reference with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify scaffold-specific trends. Meta-analysis of IC values can highlight outliers .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodology : Implement quality-by-design (QbD) principles, including DOE (design of experiments) to optimize reaction parameters. Use in-line FTIR or PAT (process analytical technology) for real-time monitoring. Ensure rigorous purification (e.g., preparative HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
